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Compound of Interest

Compound Name:

2-

(Dimethylaminomethylene)cyclohe

xanone

Cat. No.: B105627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data of two

representative 2-(dimethylaminomethylene)cyclohexanone derivatives: 2-

((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and (2E)-2-[4-

(dimethylamino)benzylidene]-5-methylcyclohexanone. These compounds are of significant

interest in medicinal chemistry and materials science due to their versatile chemical nature and

potential biological activities. This document summarizes their key structural features, presents

a side-by-side comparison of their crystallographic parameters, and details the experimental

protocols for their synthesis and crystal structure determination.

Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the two title compounds,

allowing for a direct comparison of their solid-state structures.
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Parameter

2-
((dimethylamino)methylen
e)-5,5-
dimethylcyclohexane-1,3-
dione

(2E)-2-[4-
(dimethylamino)benzyliden
e]-5-methylcyclohexanone

Chemical Formula C₁₁H₁₇NO₂ C₁₆H₂₁NO

Molecular Weight 195.26 g/mol 243.34 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c C2/c

Unit Cell Dimensions

a = 5.9245(2) Åb = 17.7243(6)

Åc = 10.2915(4) Åα = 90°β =

95.352(1)°γ = 90°

a = 20.3655(16) Åb =

7.6148(7) Åc = 18.2999(16) Åα

= 90°β = 99.254(3)°γ = 90°

Unit Cell Volume 1075.97(7) Å³ 2801.0(4) Å³

Z 4 8

Cyclohexane Ring

Conformation

Not explicitly stated, but

expected to be distorted due to

the dione functionality.

Half-chair

Dihedral Angle -

41.74(16)° (between the

cyclohexanone and benzene

rings)

Structural Insights
The crystallographic data reveals distinct structural features for each derivative. 2-

((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with its dicarbonyl

functionality, is expected to impose significant conformational constraints on the cyclohexyl

ring. In contrast, (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone adopts a half-

chair conformation for its cyclohexanone ring.[1] The dihedral angle of 41.74(16)° between the

cyclohexanone and the appended benzene ring in the latter indicates a twisted arrangement

between these two moieties.[1]
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Experimental Protocols
Synthesis and Crystallization
1. 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione:

This derivative was synthesized by the reaction of 5,5-dimethylcyclohexane-1,3-dione with

dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene.[2] While the specific

crystallization method for obtaining single crystals for X-ray diffraction is not detailed in the

available literature, slow evaporation of a suitable solvent or recrystallization from a solvent

mixture are common techniques for such compounds.

2. (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone:

An aqueous solution of 10% NaOH (10 ml) was added to a solution of 3-methylcyclohexanone

(0.02 mol) and 4-N,N-dimethylaminobenzaldehyde (0.02 mol) in 40 ml of absolute ethanol. The

mixture was stirred for 2 hours and then left to stand overnight. Upon the addition of ice-cold

water, a dark-yellow solid precipitated. This solid was filtered, washed with ice-cold water, and

dried. Single crystals suitable for X-ray diffraction were obtained by recrystallizing the product

from an ethyl acetate solution, which yielded yellow blocks after seven days.[1]

X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data was collected using a Bruker APEXII CCD

diffractometer.[1][2] The structures were solved by direct methods and refined using the

SHELXL software package.[1] For (2E)-2-[4-(dimethylamino)benzylidene]-5-

methylcyclohexanone, hydrogen atoms were positioned geometrically and refined using a

riding model.[1]

Visualizing the Crystallographic Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of

the 2-(dimethylaminomethylene)cyclohexanone derivatives discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.researchgate.net/publication/299649596_Crystal_structure_of_2-dimethylaminomethylene-55-Dimethylcyclohexane-13-dione_C11H17NO2
https://iucrdata.iucr.org/x/issues/2017/12/00/hb4183/index.html
https://iucrdata.iucr.org/x/issues/2017/12/00/hb4183/index.html
https://www.researchgate.net/publication/299649596_Crystal_structure_of_2-dimethylaminomethylene-55-Dimethylcyclohexane-13-dione_C11H17NO2
https://iucrdata.iucr.org/x/issues/2017/12/00/hb4183/index.html
https://iucrdata.iucr.org/x/issues/2017/12/00/hb4183/index.html
https://www.benchchem.com/product/b105627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Crystallization

X-ray Diffraction

Structure Determination & Analysis

Starting Materials
(Cyclohexanone Derivative + Reagents)

Chemical Synthesis

Purification of Crude Product

Single Crystal Growth

Crystal Mounting

X-ray Data Collection
(Diffractometer)

Structure Solution
(Direct Methods)

Structure Refinement
(SHELXL)

Data Analysis
(Bond Lengths, Angles, etc.)

Visualization
(ORTEP, etc.)

Comparison Guide

Publication

Click to download full resolution via product page

Caption: General workflow for X-ray crystallographic analysis.
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Logical Relationship of Key Steps
The following diagram outlines the logical progression from obtaining a crystalline sample to

the final structural analysis and interpretation.

Suitable Single Crystal Diffraction Pattern GenerationX-ray Beam Electron Density Map CalculationFourier Transform Atomic Model BuildingInterpretation Structural RefinementLeast-Squares Minimization Final Structural ParametersValidation

Click to download full resolution via product page

Caption: Logical flow from crystal to final structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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